![molecular formula C25H18F3N5O3 B2959451 2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1105214-59-2](/img/structure/B2959451.png)
2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with the molecular formula C26H23N5O3 . It is also known by other names such as CHEMBL4973673 and AKOS021701856 . The compound has a molecular weight of 453.5 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a [1,2,4]triazolo[4,3-a]quinoxaline core . It also contains a 4-methylphenoxy group and a 3-(trifluoromethyl)phenyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 453.5 g/mol, an XLogP3-AA value of 4.7, and a topological polar surface area of 86.6 Ų . It has one hydrogen bond donor count and five hydrogen bond acceptor counts .Applications De Recherche Scientifique
Antiviral Applications
The [1,2,4]triazolo[4,3-a]quinoxaline core of CHEMBL4534750 has been explored for its potential antiviral properties. Compounds with this core structure have been synthesized and evaluated for their ability to inhibit viral replication. Some derivatives have shown promising activity, particularly compound 8b, which exhibited significant antiviral activity in plaque-reduction assays .
Antimicrobial Activities
This compound’s structure is conducive to antimicrobial activity. The presence of a triazole ring, similar to that found in antifungal drugs like voriconazole and posaconazole, suggests potential efficacy against fungal infections. Additionally, quinoxalines have demonstrated broad-spectrum antibacterial activity, which supports the exploration of CHEMBL4534750 as an antimicrobial agent .
Anticancer Potential
The DNA intercalation activities of [1,2,4]triazolo[4,3-a]quinoxaline derivatives position them as potential anticancer agents. Novel derivatives have been designed and synthesized, with some showing inhibitory effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells. Molecular docking studies have further elucidated the binding modes of these compounds with DNA active sites, providing insights into their mechanism of action .
Anti-Inflammatory Properties
Derivatives of the [1,2,4]triazolo[4,3-a]quinoxaline scaffold have been reported to exhibit anti-inflammatory activity. This is particularly relevant for the development of new therapeutic agents that can modulate inflammatory responses in various diseases .
Enzyme Inhibition
The structural features of CHEMBL4534750 suggest potential as enzyme inhibitors. The triazoloquinoxaline core has been associated with inhibition of enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These properties could be harnessed for the treatment of conditions where enzyme regulation is therapeutic .
Drug Design and Development
The unique structure of CHEMBL4534750 makes it a valuable scaffold for drug design and development. Its ability to interact with various biological targets allows for the rational design of new drugs with specific activities. The compound’s bioactive profile can be modified through structural changes to enhance its pharmacological properties .
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F3N5O3/c1-15-9-11-18(12-10-15)36-23-22-31-32(24(35)33(22)20-8-3-2-7-19(20)30-23)14-21(34)29-17-6-4-5-16(13-17)25(26,27)28/h2-13H,14H2,1H3,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRFBXWAZRXCEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC(=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2959369.png)
![5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2959371.png)
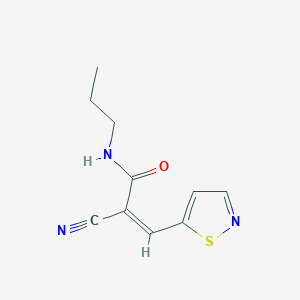
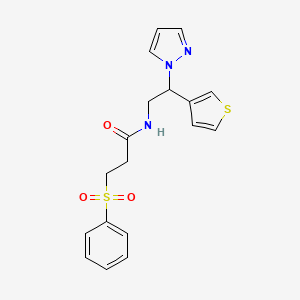
![2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2959378.png)
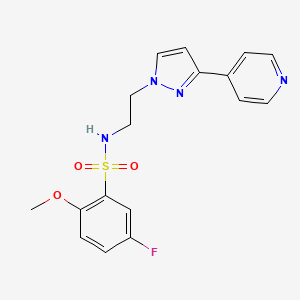
![3-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2959381.png)
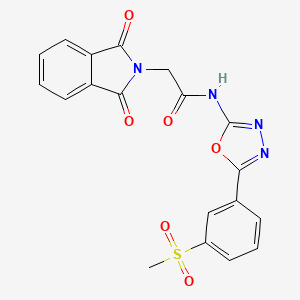
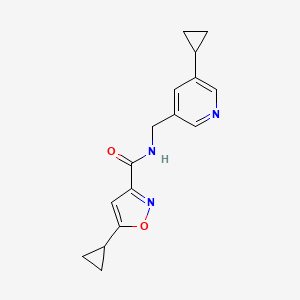
![N-mesityl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2959385.png)
![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2959388.png)
![1-((4-chlorophenyl)sulfonyl)-3-(3-isopropoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2959389.png)
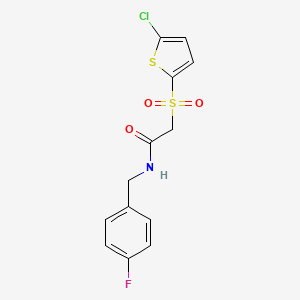
![4-chloro-2-{(E)-[(4-ethoxybenzyl)imino]methyl}phenol](/img/structure/B2959391.png)